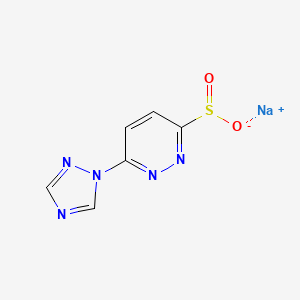

Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

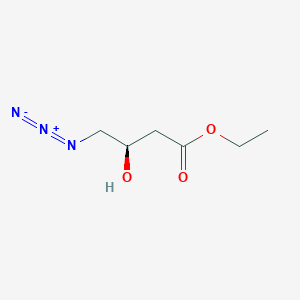

Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate is a chemical compound with the CAS Number: 2172589-45-4 . It has a molecular weight of 233.19 . The compound is in the form of a powder .

Molecular Structure Analysis

The InChI code for Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate is 1S/C6H5N5O2S.Na/c12-14(13)6-2-1-5(9-10-6)11-4-7-3-8-11;/h1-4H,(H,12,13);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain 1,2,4-triazole group are common and well known .科学的研究の応用

Synthesis and Biological Activities

- Antimicrobial and Surface Activity : Sodium 1-(4-amino-5-mercapto-4 H -[1,2,4] triazol-3-yl) and heptadecane-1-sulfonate have been utilized as precursors for synthesizing biologically active heterocycles, including 1,2,4-triazole derivatives. These products exhibit antimicrobial activity and can be used as surface active agents (El-Sayed, 2006).

- Antioxidant Activity : Hydrazinecarbothioamides and 1,2,4-triazole-3-thione derivatives synthesized from 2,4-difluorophenyl isothiocyanate have been evaluated for their antioxidant activity, demonstrating significant potential in this field (Bărbuceanu et al., 2014).

Chemical Synthesis and Characterization

- Heterocyclic Compound Synthesis : The formation of indolizines, triazolo[4,3-a]pyridines, benzimidazo[1,2-d]oxadiazoles, and pyrazolo[1,5-c]triazoles via reactions involving nitrogen and sulfur ylides has been reported, highlighting the versatility of these compounds in chemical synthesis (Dawood, 2004).

Pharmacological Applications

- Antileishmanial and Antioxidant Activities : A study on 1,2,4-triazole-3-thiol derivatives fused with pyrazine moiety has shown significant antileishmanial and antioxidant activities, indicating their potential in drug discovery (Patil et al., 2017).

- Cytotoxic Agents : Synthesis of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines has led to compounds with cytotoxic activities against leukemia and breast adenocarcinoma cell lines (Mamta et al., 2019).

Novel Heterocyclic Systems

- New Heterocyclic Compounds Synthesis : Linking indole, 1,2,4-triazole, pyridazine, and quinoxaline rings has led to the creation of new heterocyclic systems with potential for further research, showcasing the structural diversity of these compounds (Boraei et al., 2020).

Safety and Hazards

The safety information for Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

sodium;6-(1,2,4-triazol-1-yl)pyridazine-3-sulfinate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O2S.Na/c12-14(13)6-2-1-5(9-10-6)11-4-7-3-8-11;/h1-4H,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSVSRWLJXWARV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N2C=NC=N2)S(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N5NaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B3011366.png)

amine](/img/structure/B3011367.png)

![N-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011371.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3011381.png)

![4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3011382.png)

![(1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3011384.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3,5-dichlorobenzenecarboxamide](/img/structure/B3011385.png)